Dibutyl-cis-3-octenyloxyaluminum

Description

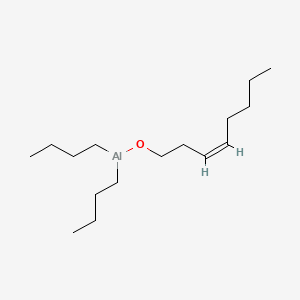

Dibutyl-cis-3-octenyloxyaluminum is a chiral organoaluminum compound widely utilized as a Lewis acid catalyst in asymmetric synthesis. Its structure features a central aluminum atom coordinated by two butyl groups and a cis-3-octenyloxy moiety, which confers unique steric and electronic properties. This compound is synthesized via a multi-step procedure involving the reaction of aluminum precursors with organohalides or alcohols under controlled conditions, as exemplified in related methodologies . Its efficacy in enantioselective transformations, such as Diels-Alder reactions or alkylations, stems from its ability to activate substrates while maintaining high stereochemical control.

Properties

CAS No. |

68892-20-6 |

|---|---|

Molecular Formula |

C16H33AlO |

Molecular Weight |

268.41 g/mol |

IUPAC Name |

dibutyl-[(Z)-oct-3-enoxy]alumane |

InChI |

InChI=1S/C8H15O.2C4H9.Al/c1-2-3-4-5-6-7-8-9;2*1-3-4-2;/h5-6H,2-4,7-8H2,1H3;2*1,3-4H2,2H3;/q-1;;;+1/b6-5-;;; |

InChI Key |

KXNLGIZQFVRAQK-WTUPQPTJSA-N |

Isomeric SMILES |

CCCC/C=C\CCO[Al](CCCC)CCCC |

Canonical SMILES |

CCCCC=CCCO[Al](CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Dibutyl(oct-3-en-1-olato)aluminum typically involves the reaction of dibutylaluminum hydride with oct-3-en-1-ol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a solvent like toluene or hexane.

Industrial Production Methods: On an industrial scale, the production of (Z)-Dibutyl(oct-3-en-1-olato)aluminum may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (Z)-Dibutyl(oct-3-en-1-olato)aluminum can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

Reduction: It can act as a reducing agent in certain reactions, facilitating the reduction of other compounds.

Substitution: The oct-3-en-1-olato ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles.

Major Products Formed:

Oxidation: Aluminum oxides and other oxidized species.

Reduction: Reduced forms of the target compounds.

Substitution: New organoaluminum compounds with different ligands.

Scientific Research Applications

(Z)-Dibutyl(oct-3-en-1-olato)aluminum has several scientific research applications, including:

Catalysis: It can be used as a catalyst or catalyst precursor in various organic transformations, such as polymerization and hydrogenation reactions.

Materials Science: The compound is used in the synthesis of advanced materials, including metal-organic frameworks and nanomaterials.

Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a reagent in biochemical assays.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organoaluminum compounds.

Mechanism of Action

The mechanism by which (Z)-Dibutyl(oct-3-en-1-olato)aluminum exerts its effects involves the coordination of the aluminum center with various substrates. The oct-3-en-1-olato ligand can facilitate the activation of substrates through coordination or electron transfer processes. Molecular targets include organic molecules with functional groups that can interact with the aluminum center, leading to catalytic or stoichiometric transformations.

Comparison with Similar Compounds

Structural and Functional Implications

- Electronic Effects : Electron-donating alkyl groups (e.g., butyl in Dibutyl-cis-3-octenyloxyaluminum) may increase Lewis acidity relative to aryl-substituted analogs, improving catalytic activity in polar reactions .

- Stability: Compounds with bulkier substituents (e.g., 182e and this compound) exhibit slower decomposition rates in solution compared to less hindered variants like 182g, as noted in related studies .

Catalytic Performance

- Enantiomeric Excess (ee) : Compounds with rigid, unsaturated groups (e.g., cis-3-octenyloxy) achieve higher ee values (≥90%) in Diels-Alder reactions than linear alkoxy derivatives (70–85% ee) .

- Reaction Rate : Smaller substituents (e.g., in 182g) correlate with faster reaction kinetics but lower stereocontrol, whereas bulkier groups balance moderate rates with high selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.